methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate is a compound notable for its chemical complexity and versatility. It features a unique arrangement of functional groups that enable a diverse range of chemical reactions and applications across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate can be achieved through a multi-step process involving the following steps:
Starting materials: The synthesis begins with the preparation of intermediates, such as 6-methyl-2-oxo-2H-pyran-4-yl, azetidine, and phenyl carbamate.
Formation of azetidine intermediate: This involves the reaction of 3-(6-methyl-2-oxo-2H-pyran-4-yl)oxy compounds with azetidine under specific conditions (temperature, solvent).
Sulfonylation: The azetidine intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonyl-azetidine compound.
Coupling with phenyl carbamate: Finally, the sulfonyl-azetidine compound is coupled with methyl phenyl carbamate using a carbamoylation agent.
Industrial Production Methods: For industrial-scale production, the process is often optimized for yield and cost-efficiency. This typically involves:
Large-scale synthesis reactors: to handle bulk quantities.
Automated control systems: to maintain reaction conditions.
Efficient purification steps: to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate undergoes various types of reactions:
Oxidation: It can be oxidized by agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction by lithium aluminum hydride can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidin-1-yl or sulfonyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products: Depending on the specific reaction, major products may include:
Sulfone derivatives: from oxidation.
Amino derivatives: from reduction.
Ether or amide derivatives: from nucleophilic substitution.
Scientific Research Applications
Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate has diverse applications, such as:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for therapeutic potentials, possibly in anti-inflammatory or anti-cancer research.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes or receptors, modifying their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes.
Binding and Inhibition: It can bind to active sites on enzymes, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Azetidin-2-one derivatives: Known for their antibacterial properties.
Sulfonyl carbamates: Often used in herbicides and pharmaceuticals.
Pyran derivatives: Studied for their biological activities.
Each of these compounds shares certain functional groups or structural motifs, yet methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate offers a distinct set of chemical properties and applications that make it particularly noteworthy in research and industrial contexts.
Properties
IUPAC Name |
methyl N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7S/c1-11-7-13(8-16(20)25-11)26-14-9-19(10-14)27(22,23)15-5-3-12(4-6-15)18-17(21)24-2/h3-8,14H,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWRVCUEGJTMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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